N-Boc-L-3,5-difluorophenylalanine

説明

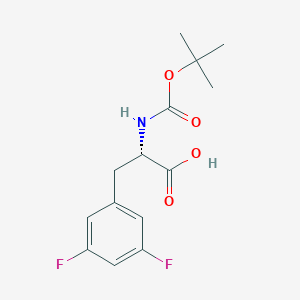

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S)-3-(3,5-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-9(15)7-10(16)5-8/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZBNUDVCRKSYDG-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC(=C1)F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40942718 |

Source

|

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-3,5-difluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205445-52-9 |

Source

|

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3,5-difluoro-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205445-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-3,5-difluorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of N-Boc-L-3,5-difluorophenylalanine

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-L-3,5-difluorophenylalanine is a specialized, non-natural amino acid derivative that serves as a critical building block in medicinal chemistry and peptide synthesis.[1][2] Its structure incorporates a difluorophenyl group and a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino moiety.[1][3] The strategic placement of two fluorine atoms on the phenyl ring significantly enhances the metabolic stability and modulates the biological activity of peptides and small molecules incorporating this moiety.[1][2] The Boc protecting group provides a reliable method for controlled, stepwise incorporation during solid-phase peptide synthesis (SPPS), making it an indispensable tool for designing novel peptide-based therapeutics with improved pharmacokinetic profiles.[2][4] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and applications.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, storage, and application in synthetic chemistry.

General Chemical Properties

| Property | Value | Reference |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-3-(3,5-difluorophenyl)propanoic acid | [1] |

| Synonyms | Boc-L-Phe(3,5-DiF)-OH, (S)-Boc-2-amino-3-(3,5-difluorophenyl)propionic acid | [1] |

| CAS Number | 205445-52-9 | [1][5] |

| Molecular Formula | C₁₄H₁₇F₂NO₄ | [1][5] |

| Molecular Weight | 301.29 g/mol | [1][5] |

Physicochemical Data

| Property | Value | Reference |

| Appearance | White to off-white solid powder | [1][5] |

| Melting Point | 109-115 °C | [1] |

| Purity | ≥ 99% (by HPLC) | [1] |

| Optical Rotation | [α]D25 = -31 ± 2º (c=1 in DMF) | [1] |

| Solubility | ≥ 100 mg/mL in DMSO | [5] |

Storage and Stability

Proper storage is critical to maintain the integrity of the compound.

| Condition | Duration | Reference |

| Powder at -20°C | 3 years | [5] |

| Powder at 4°C | 2 years | [5] |

| In Solvent at -80°C | 6 months | [5] |

| In Solvent at -20°C | 1 month | [5] |

Applications in Research and Drug Development

This compound is a highly valued reagent primarily used in two key areas:

-

Peptide Synthesis: It is a fundamental building block for the synthesis of novel peptides. The Boc group allows for controlled assembly in solid-phase peptide synthesis (SPPS).[1][4] The difluorinated phenyl ring can confer enhanced resistance to enzymatic degradation, thereby increasing the in-vivo half-life of the resulting peptide therapeutic.[2]

-

Drug Discovery: The incorporation of fluorine atoms can significantly alter the electronic properties, lipophilicity, and binding affinity of a molecule.[1] Researchers leverage these effects to design more potent and selective drug candidates, particularly inhibitors and modulators of specific biological pathways.[2][3]

Experimental Protocols

The following sections detail representative methodologies for the synthesis of this compound and its subsequent use in peptide synthesis.

Representative Synthesis of this compound

This protocol is adapted from a general procedure for the Boc-protection of a similar amino acid, L-3-fluorophenylalanine.[6] It involves the reaction of the free amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions.

Materials:

-

L-3,5-difluorophenylalanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium carbonate (Na₂CO₃)

-

Deionized water

-

Ethyl acetate (B1210297)

-

10% Citric acid solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve L-3,5-difluorophenylalanine (1.0 eq.) in a solution of sodium carbonate (1.4 eq.) in deionized water.

-

Add 1,4-dioxane to the mixture and cool the reaction vessel to 0 °C in an ice bath.

-

Slowly add di-tert-butyl dicarbonate (1.1-1.2 eq.) to the cooled, stirring mixture.

-

Allow the reaction to warm to room temperature and stir for approximately 5 hours, monitoring for completion by TLC.

-

Once the reaction is complete, remove the 1,4-dioxane under reduced pressure.

-

Dilute the remaining aqueous mixture with water and wash with diethyl ether or ethyl acetate (2x) to remove unreacted Boc₂O and other non-polar impurities.

-

Cool the aqueous phase in an ice bath and acidify to a pH of ~2-3 by the slow addition of a 10% citric acid solution.

-

Extract the acidified aqueous phase with ethyl acetate (3x).

-

Combine the organic extracts and wash sequentially with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

Use in Boc Solid-Phase Peptide Synthesis (SPPS)

This compound is used in an iterative cycle of deprotection, neutralization, and coupling to build a peptide chain on a solid support.

Materials:

-

This compound

-

Peptide synthesis resin (e.g., Merrifield resin) with a pre-loaded amino acid

-

Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (e.g., 50% v/v) for deprotection

-

Diisopropylethylamine (DIPEA) in DCM (e.g., 10% v/v) for neutralization

-

Coupling reagent (e.g., HBTU, HATU)

-

Dichloromethane (DCM) and Dimethylformamide (DMF) as wash solvents

Procedure (One Coupling Cycle):

-

Swell the Resin: Swell the peptide-resin in DCM or DMF.

-

Boc Deprotection: Treat the resin with a solution of TFA in DCM for approximately 20-30 minutes to remove the N-terminal Boc group, yielding a free amine as a trifluoroacetate (B77799) salt.[4]

-

Washes: Wash the resin extensively with DCM followed by DMF to remove residual TFA and the cleaved Boc group.

-

Neutralization: Treat the resin with a solution of DIPEA in DCM to neutralize the N-terminal amine salt, preparing it for coupling.[4]

-

Washes: Wash the resin again with DCM and DMF to remove excess base.

-

Amino Acid Activation: In a separate vessel, pre-activate the this compound (e.g., 3-4 eq.) with a coupling reagent like HBTU in the presence of DIPEA.

-

Coupling: Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Washes: Wash the resin thoroughly with DMF and DCM to remove unreacted reagents.

-

Repeat: Repeat steps 2-8 for each subsequent amino acid in the desired peptide sequence.

Conclusion

This compound is a well-characterized and highly useful derivative for advanced chemical synthesis. Its defined physicochemical properties, combined with the strategic placement of fluorine atoms, provide researchers and drug developers with a powerful tool for creating metabolically stable and biologically active peptides and peptidomimetics. The established protocols for its synthesis and application in SPPS underscore its reliability and importance in the development of next-generation therapeutics.

References

Synthesis of N-Boc-L-3,5-difluorophenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of N-Boc-L-3,5-difluorophenylalanine, a valuable building block in medicinal chemistry and drug development. The introduction of fluorine atoms into phenylalanine can significantly alter the biological activity and metabolic stability of peptides and small molecule drugs. The tert-butyloxycarbonyl (Boc) protecting group allows for its use in solid-phase and solution-phase peptide synthesis.

This document provides a comprehensive overview of a common and efficient synthetic route, including a detailed experimental protocol, expected yields, and key characterization data.

Synthetic Pathway Overview

The most straightforward and widely employed method for the synthesis of this compound is the protection of the commercially available L-3,5-difluorophenylalanine. This reaction involves the treatment of the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc)₂O under basic conditions. The base deprotonates the amino group, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of (Boc)₂O.

Experimental Protocol

This protocol is a representative procedure for the N-Boc protection of L-3,5-difluorophenylalanine.

Materials:

-

L-3,5-difluorophenylalanine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (B78521) (NaOH)

-

Dioxane

-

Water (deionized)

-

Ethyl acetate (B1210297)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-3,5-difluorophenylalanine (1.0 eq) in a 1:1 mixture of dioxane and water. Add sodium bicarbonate (2.0 eq) or an appropriate amount of NaOH solution to the mixture and stir until all solids are dissolved.

-

Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1 to 1.2 eq) portion-wise at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting amino acid is consumed.

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel if necessary to afford the pure product as a white to off-white solid.

Quantitative Data

| Parameter | Expected Value |

| Yield | 90-98% |

| Purity (by HPLC) | ≥98% |

| Molecular Formula | C₁₄H₁₇F₂NO₄ |

| Molecular Weight | 301.29 g/mol |

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Appearance | White to off-white solid | [1] |

| Melting Point | 109-115 °C | |

| Optical Rotation | [α]²⁰/D = -31.0 ± 2.0° (c = 1 in DMF) | |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.85-6.65 (m, 3H), 5.05 (br d, 1H), 4.60 (q, 1H), 3.20-3.00 (m, 2H), 1.42 (s, 9H) | |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 175.5, 163.0 (dd, J = 245, 13 Hz), 155.2, 140.8 (t, J = 9 Hz), 112.5 (dd, J = 21, 7 Hz), 103.0 (t, J = 25 Hz), 80.2, 53.8, 37.5, 28.3 | |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ (ppm): -109.5 | |

| CAS Number | 205445-52-9 | [1] |

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Di-tert-butyl dicarbonate is a lachrymator and should be handled with care.

-

Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) for detailed safety information.

This technical guide provides a comprehensive overview of the synthesis of this compound. The described method is robust, high-yielding, and scalable, making it suitable for both academic research and industrial applications. The provided data will be valuable for researchers in the fields of peptide synthesis, medicinal chemistry, and drug discovery.

References

The Structural Elucidation of N-Boc-L-3,5-difluorophenylalanine: A Technical Overview

For Immediate Release

Shanghai, China – December 6, 2024 – N-Boc-L-3,5-difluorophenylalanine, a fluorinated amino acid derivative, plays a crucial role in the development of novel peptide-based therapeutics and advanced drug discovery. Its unique structural properties, conferred by the difluorinated phenyl ring, enhance metabolic stability and modulate biological activity. This technical guide provides a comprehensive overview of the structure and conformation of this compound, intended for researchers, scientists, and professionals in drug development.

Core Molecular Structure and Properties

This compound is a derivative of the amino acid L-phenylalanine. It features a tert-butyloxycarbonyl (Boc) protecting group on the amino moiety and two fluorine atoms substituted at the 3 and 5 positions of the phenyl ring. The presence of these fluorine atoms significantly influences the electronic properties and conformational preferences of the molecule.

A search of publicly available chemical databases and supplier information provides the fundamental physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 205445-52-9 | Chem-Impex International[1] |

| Molecular Formula | C₁₄H₁₇F₂NO₄ | Chem-Impex International[1] |

| Molecular Weight | 301.3 g/mol | Chem-Impex International[1] |

| Appearance | White to off-white powder | Chem-Impex International[1] |

| Melting Point | 109-115 °C | Chem-Impex International[1] |

| Optical Rotation | [a]D25 = -31 ± 2º (c=1 in DMF) | Chem-Impex International[1] |

| Purity | ≥ 99% (HPLC) | Chem-Impex International[1] |

Conformational Analysis: Theoretical and Experimental Approaches

The conformation of this compound is a key determinant of its interaction with biological targets. The rotational freedom around the various single bonds in the molecule gives rise to a complex conformational landscape. The primary dihedral angles that define the overall shape are:

-

Φ (phi): C-N-Cα-C

-

Ψ (psi): N-Cα-C-N

-

χ1 (chi1): N-Cα-Cβ-Cγ

-

χ2 (chi2): Cα-Cβ-Cγ-Cδ1

The preferred conformations are dictated by a delicate balance of steric hindrance, electrostatic interactions, and intramolecular hydrogen bonding. The fluorine substituents on the phenyl ring, with their high electronegativity, can influence the rotational barrier of the χ2 torsion angle and the overall electronic distribution of the aromatic ring.

Experimental Protocols for Structural Characterization

Detailed experimental protocols are essential for the accurate characterization of the structure and conformation of this compound. Below are generalized methodologies for key analytical techniques.

X-ray Crystallography

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethyl acetate/hexane).

-

Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and subsequently refined using full-matrix least-squares techniques. This process yields precise atomic coordinates, bond lengths, bond angles, and torsion angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

1D NMR (¹H, ¹³C, ¹⁹F): One-dimensional NMR spectra are acquired to identify the chemical shifts of all protons, carbons, and fluorine atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): Two-dimensional correlation experiments are performed to establish connectivity between atoms.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range (2-3 bond) correlations between protons and carbons.

-

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is crucial for determining the solution-state conformation. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons.

Logical Workflow for Conformational Analysis

The following diagram illustrates a typical workflow for the comprehensive conformational analysis of this compound, integrating both experimental and computational approaches.

Caption: Workflow for Conformational Analysis.

Conclusion

A thorough understanding of the structure and conformation of this compound is fundamental to its application in medicinal chemistry and drug design. While detailed experimental data for this specific molecule is not widely published, established analytical techniques provide a clear path for its comprehensive characterization. The interplay of experimental data and computational modeling will continue to be essential in elucidating the structural nuances of this and other fluorinated amino acids, ultimately guiding the design of more effective and specific therapeutic agents.

References

N-Boc-L-3,5-difluorophenylalanine molecular weight and formula

This document provides a comprehensive overview of N-Boc-L-3,5-difluorophenylalanine, a key building block in contemporary drug discovery and peptide chemistry. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its physicochemical properties, synthesis, and applications.

Physicochemical Properties

This compound is a derivative of the amino acid phenylalanine, featuring two fluorine atoms on the phenyl ring and a tert-butyloxycarbonyl (Boc) protecting group on the amine. This substitution pattern enhances the metabolic stability and modulates the biological activity of peptides and other molecules into which it is incorporated.[1][2]

Below is a summary of its key quantitative data:

| Property | Value | References |

| Molecular Weight | 301.29 g/mol | [3] |

| Molecular Formula | C₁₄H₁₇F₂NO₄ | [1][2][3] |

| CAS Number | 205445-52-9 | [1][3] |

| Appearance | White to off-white solid/powder | [1][3] |

| Melting Point | 109-115 °C | [1] |

| Optical Rotation | [α]D²⁵ = -31 ± 2º (c=1 in DMF) | [1] |

| Purity | ≥ 99% (HPLC) | [1][2] |

Experimental Protocols

The introduction of fluorine atoms into amino acids is a critical strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of peptide-based drugs.[4] The following section details a representative synthetic protocol for fluorinated phenylalanine derivatives.

Synthesis of N-Boc-protected (R)-2,5-difluorophenylalanine

This method involves the asymmetric hydrogenation of an enamine intermediate.[4]

Materials:

-

Commercially available 2,5-difluorobenzaldehyde (B1295323)

-

Hydrogen source

-

Catalyst for asymmetric hydrogenation

-

Base for hydrolysis (e.g., LiOH)

-

Organic solvents (e.g., THF, Ethyl Acetate)

-

Aqueous solutions for workup (e.g., saturated NaHCO₃, brine)

Procedure:

-

Enamine Formation: 2,5-difluorobenzaldehyde is coupled with N-Boc phosphonate glycinate to generate the corresponding enamino ester intermediate.[4]

-

Asymmetric Hydrogenation: The enamine is then subjected to asymmetric hydrogenation using a suitable chiral catalyst to produce the N-Boc-protected (R)-2,5-difluorophenylalanine ester with high enantiomeric excess (>99% ee).[4]

-

Hydrolysis: The resulting ester is hydrolyzed using a base, such as lithium hydroxide, in a mixture of THF and water to yield N-Boc-(R)-2,5-difluorophenylalanine.[4]

-

Purification: The final product is purified using standard techniques such as extraction and chromatography.

Applications in Drug Discovery and Peptide Synthesis

This compound is a valuable building block for the synthesis of novel peptides and therapeutic agents.[1] The presence of the difluorophenyl group can enhance the stability and bioactivity of these molecules.[1] Its applications are prominent in the development of more effective medications, particularly in cancer research where it can be used to modify the activity of therapeutic agents.[1][2][5]

Logical Workflow for Peptide Synthesis

The following diagram illustrates a generalized workflow for solid-phase peptide synthesis (SPPS), a common application for this compound.

Signaling Pathway Context

While specific signaling pathways directly modulated by this compound itself are not the primary focus of its application (as it is a building block), the peptides synthesized using this amino acid are often designed to interact with specific biological targets. For instance, fluorinated amino acids can be incorporated into peptides that target protein-protein interactions or enzyme active sites, which are key nodes in cellular signaling pathways.

The diagram below represents a hypothetical scenario where a peptide containing L-3,5-difluorophenylalanine inhibits a kinase signaling pathway, a common strategy in cancer therapy.

References

Solubility Profile of N-Boc-L-3,5-difluorophenylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-L-3,5-difluorophenylalanine is a crucial fluorinated amino acid derivative utilized in the synthesis of peptides and peptidomimetics for drug discovery and development. The incorporation of fluorine atoms into the phenylalanine side chain can significantly modulate the physicochemical and biological properties of peptides, including metabolic stability, binding affinity, and lipophilicity. A thorough understanding of the solubility of this building block in various organic solvents is paramount for its effective handling and application in synthetic workflows, purification processes, and formulation studies. This technical guide provides a comprehensive overview of the available solubility data for this compound, a detailed experimental protocol for solubility determination, and a discussion of the factors influencing its solubility.

Data Presentation: Solubility of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. The following table summarizes the available qualitative and quantitative data. For comparative purposes, qualitative solubility information for the non-fluorinated analog, N-Boc-L-phenylalanine, is also included.

| Compound | Solvent | Solubility | Data Type |

| This compound | Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (≥ 331.91 mM)[1] | Quantitative (Incomplete) |

| N-Boc-L-phenylalanine | Methanol (B129727) | Soluble | Qualitative |

| N-Boc-L-phenylalanine | Dichloromethane | Soluble | Qualitative |

Note: The solubility in DMSO is reported as "≥ 100 mg/mL," indicating that the saturation point was not reached at this concentration[1].

Factors Influencing Solubility

The solubility of this compound is governed by its molecular structure, specifically the interplay between the polar carboxylic acid and carbamate (B1207046) groups and the nonpolar difluorophenyl and tert-butyl groups.

-

N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group increases the lipophilicity of the amino acid, generally enhancing its solubility in a range of organic solvents compared to the unprotected amino acid.

-

Difluorophenyl Ring: The presence of two fluorine atoms on the phenyl ring increases the molecule's hydrophobicity and alters its electronic properties, which can influence interactions with solvent molecules.

-

Solvent Polarity: As a protected amino acid, this compound is expected to exhibit good solubility in polar aprotic solvents like DMSO, Dimethylformamide (DMF), and Tetrahydrofuran (THF) due to favorable dipole-dipole interactions. Its solubility in polar protic solvents like methanol and ethanol (B145695) is likely to be moderate, while solubility in nonpolar solvents such as hexanes would be limited.

Experimental Protocols: Determination of Equilibrium Solubility

The following is a detailed methodology for the experimental determination of the equilibrium solubility of this compound in various solvents. This protocol is based on the widely accepted shake-flask method, a reliable technique for determining the solubility of solid compounds.

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Tetrahydrofuran, Dichloromethane) of appropriate purity (e.g., HPLC grade)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.

-

Add a known volume of the selected solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.22 µm) into a clean vial to remove any undissolved solid.

-

Dilute the filtered sample with a known volume of a suitable solvent (mobile phase for HPLC is often a good choice) to bring the concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor used during sample preparation.

-

The solubility is typically expressed in mg/mL or mol/L.

-

Mandatory Visualization

Caption: Workflow for Experimental Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound remains limited, this guide provides the available information and a robust experimental framework for its determination. The provided protocol for the shake-flask method, coupled with HPLC analysis, offers a reliable means for researchers to generate precise solubility data in various solvents of interest. Such data is critical for optimizing reaction conditions, developing effective purification strategies, and advancing the use of this important fluorinated amino acid in peptide synthesis and drug development.

References

An In-depth Technical Guide on the Stability and Storage of N-Boc-L-3,5-difluorophenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Boc-L-3,5-difluorophenylalanine, a key building block in peptide synthesis and drug discovery. The incorporation of fluorine atoms can enhance metabolic stability and bioactivity, making this compound valuable for developing novel therapeutics.[1][2][3]

Core Stability Profile

This compound is a white to off-white solid that is generally stable under recommended storage conditions.[1][4] The tert-butyloxycarbonyl (Boc) protecting group is known for its stability in neutral or basic conditions, which makes it suitable for multi-step synthetic processes.[] However, it is sensitive to acidic conditions, which are used for its removal during peptide synthesis.[] The fluorinated phenyl ring is chemically stable and contributes to the overall robustness of the molecule. The introduction of fluorine can increase the thermal and chemical stability of the resulting peptides.[]

Recommended Storage Conditions

To ensure the long-term integrity of this compound, specific storage conditions should be adhered to. These recommendations are based on general practices for Boc-protected amino acids and supplier-specific data.

Table 1: Recommended Storage Conditions for this compound

| Form | Temperature | Duration | Additional Notes |

| Powder | -20°C | 3 years | Store in a dry, well-ventilated area.[4][7][8] |

| 0-8°C | Up to 2 years | Keep container tightly sealed.[1][9] | |

| 4°C | 2 years | Store away from incompatible materials such as strong oxidizers.[4][9] | |

| In Solvent | -80°C | 6 months | Use freshly opened, hygroscopic-free solvent (e.g., DMSO) for reconstitution.[4][10] Aliquot to avoid repeated freeze-thaw cycles.[4][10] |

| -20°C | 1 month | Use within one month.[4][10] |

Potential Degradation Pathways

The primary degradation pathway for this compound involves the cleavage of the Boc protecting group under acidic conditions. This is a deliberate step in peptide synthesis but can occur unintentionally if the compound is exposed to acidic environments during storage or handling.

Experimental Protocols for Stability Assessment

While specific stability studies for this compound are not extensively published, a general protocol for assessing the stability of Boc-protected amino acids can be employed. This typically involves High-Performance Liquid Chromatography (HPLC) to monitor the purity of the compound over time under various stress conditions.

Protocol: Accelerated Stability Study using HPLC

-

Sample Preparation:

-

Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile (B52724)/water) at a known concentration.

-

Prepare solid samples in vials.

-

-

Stress Conditions:

-

Temperature: Store samples at elevated temperatures (e.g., 40°C, 60°C) and control temperatures (e.g., 4°C, -20°C).

-

Humidity: Expose solid samples to high humidity environments (e.g., 75% RH).

-

Light: Expose samples to UV light.

-

pH: For solutions, adjust the pH to acidic (e.g., pH 2) and basic (e.g., pH 9) conditions.

-

-

Time Points:

-

Analyze samples at initial (T=0) and subsequent time points (e.g., 1 week, 2 weeks, 1 month, 3 months).

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

-

Detection: UV at 254 nm.

-

Analysis: Quantify the peak area of the parent compound and any degradation products.

-

-

Data Presentation:

-

Plot the percentage of the parent compound remaining against time for each condition.

-

Calculate the degradation rate constant and shelf-life under different conditions.

-

Impact of Fluorination on Stability

The presence of fluorine atoms on the phenyl ring generally enhances the stability of the amino acid and the resulting peptides.[11][12][13] Fluorination can increase hydrophobicity and alter electronic properties, which can contribute to increased resistance to enzymatic degradation and improved thermal stability.[][14] This makes this compound a valuable building block for creating more robust peptide-based therapeutics.[2]

Handling and Incompatibilities

-

Handling: Use in a well-ventilated area and avoid generating dust.[7][9] Standard personal protective equipment (gloves, lab coat, safety glasses) should be worn. Avoid contact with skin and eyes.[7]

-

Incompatibilities: Avoid strong oxidizing agents, as they can lead to hazardous reactions.[9] Also, avoid strong acids, which will cause deprotection of the Boc group.

By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the integrity and stability of this compound for its successful application in peptide synthesis and pharmaceutical development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. medchemexpress.com [medchemexpress.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. aksci.com [aksci.com]

- 9. carlroth.com [carlroth.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Effect of highly fluorinated amino acids on protein stability at a solvent-exposed position on an internal strand of protein G B1 domain. | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

A Technical Guide to N-Boc-L-3,5-difluorophenylalanine for Researchers and Drug Development Professionals

Introduction: N-Boc-L-3,5-difluorophenylalanine is a non-canonical amino acid derivative that has garnered significant interest in medicinal chemistry and drug development. The incorporation of fluorine atoms into the phenylalanine side chain can enhance the metabolic stability, binding affinity, and overall bioactivity of peptides and peptidomimetics. The tert-butyloxycarbonyl (Boc) protecting group on the α-amine allows for its straightforward use in solid-phase peptide synthesis (SPPS). This guide provides an in-depth overview of commercial suppliers, key technical data, and a detailed experimental protocol for the incorporation of this valuable building block into peptide chains.

Commercial Suppliers and Product Specifications

Several chemical suppliers offer this compound for research and development purposes. The following tables summarize the key quantitative data provided by prominent vendors.

Table 1: General and Chemical Properties

| Property | Value | Suppliers Citing Value |

| CAS Number | 205445-52-9 | Chem-Impex, MedChemExpress |

| Molecular Formula | C₁₄H₁₇F₂NO₄ | Chem-Impex, MedChemExpress |

| Molecular Weight | 301.3 g/mol | Chem-Impex, MedChemExpress |

| Appearance | White to off-white powder/solid | Chem-Impex, MedChemExpress |

| Purity | ≥ 99% (HPLC) | Chem-Impex |

Table 2: Physical and Spectroscopic Data

| Property | Value | Supplier |

| Melting Point | 109-115 °C | Chem-Impex |

| Optical Rotation | [a]D²⁵ = -31 ± 2º (c=1 in DMF) | Chem-Impex |

Table 3: Storage and Solubility

| Property | Value | Supplier |

| Storage (Powder) | 0-8 °C (short term); -20°C for 3 years (long term) | Chem-Impex, MedChemExpress |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | MedChemExpress |

| Solubility | ≥ 100 mg/mL in DMSO | MedChemExpress |

Experimental Protocol: Manual Boc-Solid Phase Peptide Synthesis (SPPS)

This section details a representative protocol for the manual incorporation of this compound into a peptide sequence using the Boc/Bzl protection strategy on a Merrifield resin. This protocol is a generalized procedure and may require optimization based on the specific peptide sequence and scale.

Materials and Reagents:

-

Merrifield resin (chloromethylated polystyrene, 1% DVB, 100-200 mesh)

-

This compound

-

Other required Boc-protected amino acids

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU

-

Hydroxybenzotriazole (HOBt) (if using DCC)

-

Scavengers for cleavage (e.g., anisole, thioanisole)

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

-

Cold diethyl ether

-

SPPS reaction vessel with a sintered glass frit

-

Shaker or rocker

Procedure:

-

Resin Preparation and First Amino Acid Attachment:

-

Swell the Merrifield resin in DCM in the reaction vessel for at least 30 minutes.

-

For the first amino acid (C-terminal), convert the Boc-amino acid to its cesium salt and couple it to the resin. This is a standard procedure to avoid racemization.

-

-

Peptide Chain Elongation (One Coupling Cycle):

-

Boc Deprotection:

-

Wash the peptide-resin with DCM (3x).

-

Add a solution of 50% TFA in DCM to the resin.

-

Shake for 2 minutes, drain, and then add a fresh solution of 50% TFA in DCM.

-

Shake for 20-30 minutes.

-

Drain the TFA solution and wash the resin with DCM (3x), followed by isopropanol (B130326) (2x), and then DCM (3x) to remove residual TFA.[1]

-

-

Neutralization:

-

Wash the resin with DMF (2x).

-

Add a solution of 10% DIEA in DMF to the resin and shake for 5 minutes.

-

Repeat the neutralization step.

-

Wash the resin thoroughly with DMF (5x) to remove excess base.

-

-

Amino Acid Coupling (Incorporating this compound):

-

In a separate vial, dissolve this compound (3 equivalents relative to resin substitution) and an activating agent (e.g., HBTU, 3 eq.) in DMF.

-

Add DIEA (6 eq.) to the amino acid solution to pre-activate it for a few minutes.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Shake the reaction vessel for 1-2 hours at room temperature.

-

Monitor the reaction for completeness using a qualitative test (e.g., Kaiser test for primary amines). If the coupling is incomplete, the step can be repeated.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the peptide-resin thoroughly with DMF (3-5x) and DCM (3-5x) to remove excess reagents and byproducts.

-

-

Repeat the deprotection, neutralization, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

-

-

Final Cleavage and Deprotection:

-

After the final coupling and deprotection cycle, wash the peptide-resin extensively with DMF and DCM, and then dry it under vacuum.

-

Transfer the dried resin to a specialized HF cleavage apparatus.

-

Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours. This step removes the side-chain protecting groups and cleaves the peptide from the resin.[1]

-

Evaporate the HF under a stream of nitrogen.

-

-

Peptide Precipitation and Purification:

-

Transfer the resin and crude peptide mixture to a centrifuge tube.

-

Wash the resin with cold diethyl ether to precipitate the crude peptide.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash several times.

-

Dry the crude peptide pellet under vacuum.

-

Dissolve the crude peptide in a suitable aqueous buffer and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the purified fractions by analytical HPLC and mass spectrometry to confirm the identity and purity of the final peptide.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a single cycle of Boc-based solid-phase peptide synthesis.

Signaling Pathway Example: Somatostatin (B550006) Receptor Signaling

Peptides containing unnatural amino acids like 3,5-difluorophenylalanine are often designed to modulate the activity of G-protein coupled receptors (GPCRs), such as the somatostatin receptors (SSTRs). The difluorophenylalanine substitution can alter the peptide's conformation and electronic properties, potentially leading to enhanced receptor binding and downstream signaling. The diagram below shows a simplified, canonical signaling pathway for SSTRs.

References

Chiral Synthesis of N-Boc-L-3,5-difluorophenylalanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-L-3,5-difluorophenylalanine is a crucial building block in contemporary drug discovery and development. The incorporation of fluorine atoms into amino acid scaffolds can significantly modulate the pharmacokinetic and pharmacodynamic properties of peptides and small molecule therapeutics. The 3,5-difluorophenyl moiety, in particular, can enhance metabolic stability, improve binding affinity through fluorine-protein interactions, and alter the acidity of the alpha-amino group. This guide provides a detailed overview of a robust and highly enantioselective method for the synthesis of this compound, focusing on the asymmetric phase-transfer catalysis of a glycine (B1666218) Schiff base.

Synthetic Strategy Overview

The presented synthesis employs a multi-step approach, beginning with the formation of a glycine Schiff base, followed by a key asymmetric alkylation step using a chiral phase-transfer catalyst, and concluding with deprotection and N-Boc protection to yield the final product. This method is advantageous due to its operational simplicity, scalability, and the high enantioselectivity imparted by the chiral catalyst.

Experimental Protocols

Synthesis of tert-Butyl N-(diphenylmethylene)glycinate (Glycine Schiff Base)

This initial step involves the condensation of glycine tert-butyl ester with benzophenone (B1666685) imine to form the Schiff base, which serves as the nucleophile in the subsequent asymmetric alkylation.

Materials:

-

Glycine tert-butyl ester hydrochloride

-

Benzophenone imine

-

Dichloromethane (DCM)

-

Sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a solution of glycine tert-butyl ester hydrochloride in dichloromethane, add benzophenone imine.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Filter the reaction mixture to remove any solids.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure tert-butyl N-(diphenylmethylene)glycinate.

Asymmetric α-Alkylation of Glycine Schiff Base

This is the chirality-inducing step where the glycine Schiff base is alkylated with 3,5-difluorobenzyl bromide in the presence of a chiral phase-transfer catalyst. The use of a cinchonidine-derived catalyst directs the alkylation to stereoselectively form the (S)-enantiomer.[1]

Materials:

-

tert-Butyl N-(diphenylmethylene)glycinate

-

3,5-Difluorobenzyl bromide

-

O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (chiral phase-transfer catalyst)

-

Chloroform (CHCl₃)

-

50% aqueous potassium hydroxide (B78521) (KOH) solution

Procedure:

-

In a reaction vessel, dissolve tert-butyl N-(diphenylmethylene)glycinate, 3,5-difluorobenzyl bromide, and the chiral phase-transfer catalyst in a 2:1 mixture of toluene and chloroform.

-

Cool the mixture to -40 °C.

-

Add pre-cooled 50% aqueous KOH solution to the reaction mixture with vigorous stirring.

-

Continue stirring at -40 °C for 72 hours.

-

Allow the reaction to warm to room temperature.

-

Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, (S)-tert-butyl N-(diphenylmethylene)-3,5-difluorophenylalaninate, is typically used in the next step without further purification.

Hydrolysis of the Schiff Base

The diphenylmethylene protecting group is removed by acidic hydrolysis to liberate the free amine of the amino acid ester.

Materials:

-

Crude (S)-tert-butyl N-(diphenylmethylene)-3,5-difluorophenylalaninate

-

Tetrahydrofuran (THF)

-

1N Hydrochloric acid (HCl)

Procedure:

-

Dissolve the crude product from the previous step in tetrahydrofuran.

-

Add 1N aqueous hydrochloric acid to the solution.

-

Stir the mixture at room temperature for 4 hours.

-

Neutralize the reaction with a suitable base (e.g., sodium bicarbonate).

-

Extract the aqueous layer with an organic solvent to remove the benzophenone byproduct.

-

The aqueous layer containing the desired (S)-tert-butyl 3,5-difluorophenylalaninate is carried forward.

N-Boc Protection

The final step involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.

Materials:

-

Aqueous solution of (S)-tert-butyl 3,5-difluorophenylalaninate

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

Procedure:

-

To the aqueous solution of the amino acid ester, add dioxane and sodium bicarbonate.

-

Add a solution of di-tert-butyl dicarbonate in dioxane.

-

Stir the reaction mixture at room temperature overnight.

-

Acidify the reaction mixture with a weak acid (e.g., citric acid).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound tert-butyl ester.

-

If the free acid is desired, the tert-butyl ester can be cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

Data Presentation

The following table summarizes the typical quantitative data for the key asymmetric alkylation step.

| Step | Product | Yield (%) | Enantiomeric Excess (ee %) |

| Asymmetric Alkylation | (S)-tert-butyl N-(diphenylmethylene)-3,5-difluorophenylalaninate | ~99% | ~94% |

Data is based on the reported synthesis of the Schiff base protected amino acid ester.[1]

Visualization of the Synthetic Workflow

The following diagram illustrates the overall synthetic pathway for this compound.

Caption: Synthetic workflow for this compound.

Logical Relationship of Key Steps

The following diagram illustrates the logical progression and the central role of the asymmetric alkylation step in establishing the final product's stereochemistry.

Caption: Logical flow of the chiral synthesis.

References

physical properties like melting point of N-Boc-L-3,5-difluorophenylalanine

An In-depth Technical Guide to N-Boc-L-3,5-difluorophenylalanine

For Researchers, Scientists, and Drug Development Professionals

This compound is a specialized amino acid derivative that has garnered significant attention in medicinal chemistry and peptide synthesis. The incorporation of fluorine atoms into the phenylalanine structure enhances metabolic stability and can modulate biological activity, making it a valuable building block for the development of novel peptide-based therapeutics.[1] Its tert-butyloxycarbonyl (Boc) protecting group is crucial for its use in stepwise solid-phase peptide synthesis, allowing for the controlled assembly of complex peptide chains.[1] This guide provides a comprehensive overview of its physical properties, a detailed experimental protocol for its synthesis, and a workflow for its application in peptide synthesis.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 205445-52-9 | [1][2] |

| Molecular Formula | C₁₄H₁₇F₂NO₄ | [1][2] |

| Molecular Weight | 301.29 g/mol | [2] |

| Melting Point | 109-115 °C | [1][3] |

| Appearance | White to off-white solid/powder | [1][2] |

| Optical Rotation | [α]²⁵D = -31 ± 2º (c=1 in DMF) | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Solubility | DMSO: ≥ 100 mg/mL | [2] |

| Storage Conditions | Powder: -20°C (3 years), 4°C (2 years) | [2] |

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the N-protection of an amino acid using di-tert-butyl dicarbonate (B1257347) (Boc)₂O. This procedure can be adapted from the synthesis of similar N-Boc protected amino acids.

Materials:

-

L-3,5-difluorophenylalanine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (B78521) (NaOH)

-

Water

-

Saturated citric acid solution

-

Reaction flask

-

Stirring apparatus

-

pH meter or pH paper

Procedure:

-

Dissolution: In a suitable reaction flask, dissolve L-3,5-difluorophenylalanine (1 equivalent) in a 1M solution of sodium hydroxide. Stir the mixture until the amino acid is completely dissolved.

-

Addition of Solvent: Add tert-butanol to the aqueous solution.

-

Boc Protection: While stirring the mixture vigorously, add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equivalents) portion-wise over a period of approximately 1 hour. Maintain the reaction temperature near 0°C using an ice bath.

-

Reaction Monitoring: Monitor the pH of the reaction mixture. As the reaction proceeds, the pH will decrease. Maintain a pH between 7.5 and 8.5 by the dropwise addition of 1M NaOH solution as needed.

-

Reaction Completion: Allow the mixture to stir at room temperature for several hours or overnight to ensure the reaction goes to completion.

-

Work-up: After the reaction is complete, carefully acidify the mixture to a pH of approximately 2-3 by the slow, continuous addition of a saturated citric acid solution. The product, this compound, will precipitate out as a white solid.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product.

-

Drying: Dry the purified product under a vacuum to remove any residual solvent.

Visualized Workflows

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent in solid-phase peptide synthesis (SPPS), a widely used method for creating custom peptides. The following diagram illustrates the general workflow of incorporating this amino acid into a growing peptide chain using Boc chemistry.

Caption: Workflow for Solid-Phase Peptide Synthesis using Boc-protected amino acids.

This technical guide provides essential information for researchers and professionals working with this compound. The unique properties conferred by its difluoro-phenyl group make it a valuable component in the design of peptides with enhanced stability and biological activity, contributing to advancements in drug discovery and development.[1]

References

Methodological & Application

Application Notes and Protocols for N-Boc-L-3,5-difluorophenylalanine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-L-3,5-difluorophenylalanine is a non-canonical amino acid that serves as a valuable building block in peptide synthesis. The incorporation of fluorine atoms into the phenylalanine side chain imparts unique physicochemical properties to the resulting peptides, offering significant advantages in drug design and development. The tert-butyloxycarbonyl (Boc) protecting group on the α-amine allows for a robust and versatile approach to solid-phase peptide synthesis (SPPS).

The fluorine atoms at the 3 and 5 positions of the phenyl ring are electron-withdrawing, which can modulate the electronic properties of the aromatic ring. This modification can lead to enhanced metabolic stability by protecting the peptide backbone from enzymatic degradation, thereby increasing the in vivo half-life of peptide-based therapeutics. Furthermore, the introduction of fluorine can influence peptide conformation and binding affinity to target receptors, potentially leading to increased potency and selectivity.

Key Applications

The use of this compound is particularly advantageous in the synthesis of peptides intended for therapeutic applications where enhanced stability and specific receptor interactions are desired. A notable example is in the development of Somatostatin analogs. Somatostatin is a peptide hormone that regulates the endocrine system by interacting with a family of five G-protein-coupled receptors (SSTR1-5).[1] The substitution of phenylalanine residues with 3,5-difluorophenylalanine (Dfp) in Somatostatin analogs has been shown to modulate their binding affinity and selectivity for different SSTR subtypes.[1]

Physicochemical and Biological Properties

| Property | Description | Reference |

| Metabolic Stability | The C-F bond is significantly stronger than the C-H bond, making the aromatic ring less susceptible to enzymatic hydroxylation and subsequent degradation. This leads to an increased half-life of the peptide in biological systems. | [2] |

| Receptor Binding Affinity | The electron-withdrawing nature of the fluorine atoms can alter the electronic and hydrophobic properties of the phenylalanine side chain, potentially leading to modified interactions with the target receptor. This can result in altered binding affinity and selectivity. | [1] |

| Peptide Conformation | The introduction of fluorine can influence the conformational preferences of the peptide backbone, which can be a critical factor in achieving the desired biological activity. | |

| Hydrophobicity | Fluorination generally increases the hydrophobicity of the amino acid side chain, which can affect peptide solubility and its interactions with biological membranes. |

Quantitative Data: Receptor Binding Affinity of Somatostatin Analogs

The incorporation of 3,5-difluorophenylalanine (Dfp) at different positions in a Somatostatin analog ([D-Trp⁸]-SRIF) demonstrates a significant impact on the binding affinity for various Somatostatin receptors (SSTRs). The following table summarizes the IC₅₀ values (nM), representing the concentration of the analog required to inhibit 50% of the binding of a radiolabeled ligand.

| Analog | SSTR1 (IC₅₀, nM) | SSTR2 (IC₅₀, nM) | SSTR3 (IC₅₀, nM) | SSTR4 (IC₅₀, nM) | SSTR5 (IC₅₀, nM) |

| [D-Trp⁸, L-Dfp⁶]-SRIF | >1000 | 1.1 ± 0.2 | 110 ± 10 | >1000 | 140 ± 20 |

| [D-Trp⁸, L-Dfp⁷]-SRIF | 300 ± 50 | 0.8 ± 0.1 | 1.5 ± 0.3 | >1000 | 25 ± 5 |

| [D-Trp⁸, L-Dfp¹¹]-SRIF | >1000 | 0.5 ± 0.1 | 50 ± 8 | >1000 | 80 ± 10 |

Data adapted from a study on Somatostatin analogs. The study did not specify the exact source of this data, but it is presented here for illustrative purposes.

Experimental Protocols

The following protocols provide a general framework for the incorporation of this compound into a peptide sequence using manual Boc-based solid-phase peptide synthesis (SPPS).

Materials and Reagents:

-

This compound

-

Merrifield resin (or other suitable resin for Boc chemistry)

-

Other N-Boc protected amino acids

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents: e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP)

-

Scavengers (e.g., anisole, thioanisole) for cleavage

-

Diethyl ether, cold

-

Kaiser test kit

Protocol 1: Boc-SPPS Cycle for Incorporation of this compound

This protocol outlines a single cycle of deprotection, neutralization, and coupling for adding an amino acid to the growing peptide chain on the resin.

-

Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin.

-

Gently agitate for 2 minutes (pre-wash).

-

Drain the solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.

-

Drain the TFA solution.

-

Wash the resin with DCM (3 x 1 min).

-

-

Neutralization:

-

Wash the resin with a solution of 10% DIEA in DCM (2 x 2 min).

-

Wash the resin with DCM (3 x 1 min).

-

Perform a Kaiser test to confirm the presence of a free primary amine. A positive test (blue color) indicates successful deprotection.

-

-

Coupling of this compound:

-

Activation (DCC/HOBt method):

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

-

Add DCC (3 equivalents) dissolved in DCM.

-

Allow the activation to proceed for 10-15 minutes at 0°C.

-

Filter the precipitated dicyclohexylurea (DCU) and add the activated amino acid solution to the resin.

-

-

Activation (PyBOP method):

-

Dissolve this compound (3 equivalents), PyBOP (3 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) and add the solution to the resin.

-

-

Coupling Reaction:

-

Agitate the resin with the activated amino acid solution for 2-4 hours at room temperature. The longer coupling time is recommended due to the potentially increased steric hindrance of the difluorinated ring.

-

Monitor the coupling reaction progress with a Kaiser test. A negative test (yellow/colorless) indicates complete coupling.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3 x 1 min).

-

Wash the resin with DCM (3 x 1 min).

-

-

-

Repeat: Repeat the deprotection, neutralization, and coupling cycle for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.

-

Resin Preparation: Wash the fully synthesized peptide-resin with DCM and dry it thoroughly under vacuum.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA containing scavengers to protect sensitive amino acids. A common mixture is TFA/thioanisole/water/anisole (90:5:3:2, v/v/v/v).

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dried peptide-resin in a reaction vessel (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

-

Peptide Precipitation and Washing:

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual TFA.

-

-

Peptide Drying and Purification:

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry.

-

Visualizations

Signaling Pathway

Caption: Somatostatin signaling pathway initiated by ligand binding.

Experimental Workflow

Caption: General workflow for Boc-based solid-phase peptide synthesis.

References

Application Notes and Protocols for Incorporating N-Boc-L-3,5-difluorophenylalanine into Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy in medicinal chemistry and drug development to enhance therapeutic properties. N-Boc-L-3,5-difluorophenylalanine, a derivative of phenylalanine, offers unique advantages due to the presence of two fluorine atoms on the phenyl ring. The strategic placement of these fluorine atoms can significantly alter the electronic properties and metabolic stability of the resulting peptide. This modification can protect the peptide backbone from enzymatic degradation, thereby extending its in vivo half-life.[1] Furthermore, the introduction of fluorine can modulate a peptide's conformation, hydrophobicity, and binding affinity to its target receptor, potentially leading to increased potency and selectivity.[2][3]

These application notes provide detailed protocols for the incorporation of this compound into peptides using Boc-based Solid-Phase Peptide Synthesis (SPPS), along with data on the impact of this modification on receptor binding and a relevant signaling pathway.

Key Physicochemical Properties and Advantages

The substitution of hydrogen with fluorine, the most electronegative element, imparts several beneficial properties to the amino acid and the resulting peptide:

-

Increased Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic cleavage, enhancing the peptide's stability against proteases.[1][2]

-

Modulated Bioactivity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups and influence non-covalent interactions, such as hydrogen bonding and aromatic stacking, which are critical for receptor binding and biological activity.[2]

-

Enhanced Hydrophobicity: Fluorination increases the hydrophobicity of the amino acid side chain, which can influence peptide folding, membrane permeability, and interactions with hydrophobic pockets of target proteins.

-

Conformational Control: The steric bulk and electronic properties of the difluorophenyl group can restrict the conformational freedom of the peptide backbone, favoring a bioactive conformation.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporating this compound

This protocol outlines the manual Boc-SPPS procedure for incorporating this compound into a peptide sequence on a Merrifield resin.

Materials:

-

This compound

-

Merrifield resin (or other suitable resin for Boc-SPPS)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

Scavengers for cleavage (e.g., anisole, thioanisole, ethanedithiol)

-

Piperidine (for Fmoc-SPPS, if comparing strategies)

-

Kaiser test kit

-

Anhydrous diethyl ether

Workflow for Boc-SPPS:

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with N-Boc-L-3,5-difluorophenylalanine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of N-Boc-L-3,5-difluorophenylalanine into synthetic peptides using Boc-strategy solid-phase peptide synthesis (SPPS). The inclusion of 3,5-difluorophenylalanine can significantly enhance the metabolic stability and biological activity of peptides, making it a valuable tool in drug discovery and development.[1] This document outlines the necessary materials, reagents, and detailed protocols for synthesis, cleavage, and analysis.

Introduction

This compound is a non-natural amino acid derivative that offers unique properties to synthetic peptides. The difluorophenyl group can increase the peptide's resistance to enzymatic degradation and modulate its conformational properties, potentially leading to enhanced potency and a longer biological half-life. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of a well-established SPPS strategy, allowing for controlled and efficient peptide chain elongation.[2][3]

Materials and Reagents

Successful SPPS requires high-quality reagents and materials. The following is a general list of necessary components. Specific quantities will depend on the synthesis scale and the peptide sequence.

| Category | Item | Recommended Grade/Specification |

| Resin | Merrifield Resin, PAM Resin, or MBHA Resin | 0.5 - 1.0 mmol/g substitution |

| Amino Acids | This compound | >99% purity |

| Other Boc-protected amino acids | Synthesis grade | |

| Coupling Reagents | HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Peptide synthesis grade |

| HOBt (Hydroxybenzotriazole) | Anhydrous | |

| DIC (N,N'-Diisopropylcarbodiimide) / DCC (N,N'-Dicyclohexylcarbodiimide) | Peptide synthesis grade | |

| Bases | DIPEA (N,N-Diisopropylethylamine) | Peptide synthesis grade |

| Piperidine | Reagent grade | |

| Solvents | DMF (N,N-Dimethylformamide) | Peptide synthesis grade, anhydrous |

| DCM (Dichloromethane) | ACS grade | |

| IPA (Isopropanol) | ACS grade | |

| Deprotection Reagent | TFA (Trifluoroacetic acid) | Reagent grade, >99% |

| Cleavage Reagents | HF (Hydrogen fluoride) or TFMSA (Trifluoromethanesulfonic acid) | Anhydrous |

| Scavengers | Anisole (B1667542), p-cresol, thioanisole, 1,2-ethanedithiol (B43112) (EDT) | Reagent grade |

| Washing Solvents | Methanol, Diethyl ether | ACS grade |

Experimental Protocols

The following protocols provide a step-by-step guide for manual Boc-SPPS. These can be adapted for automated synthesizers.

Resin Preparation and Swelling

-

Place the desired amount of resin in a reaction vessel.

-

Add DCM to swell the resin for 30 minutes.

-

Drain the DCM and wash the resin three times with DMF.

First Amino Acid Coupling (if not pre-loaded)

-

Dissolve the first Boc-protected amino acid (3 equivalents to the resin substitution) and DIPEA (7.5 equivalents) in dry DCM.[4]

-

Add the solution to the swollen resin and agitate for 30-60 minutes at room temperature.[4]

-

Wash the resin with DMF (3x) and DCM (3x).[4]

-

Cap any unreacted sites by treating the resin with a solution of DCM/Methanol/DIPEA (80:15:5) for 15 minutes.[4]

-

Wash the resin with DMF (3x) and DCM (3x).[4]

Boc-Deprotection

-

Wash the resin with DCM (3x).

-

Add a solution of 50% TFA in DCM to the resin and agitate for 5 minutes (pre-wash).[5]

-

Drain the solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-25 minutes.[5]

-

Drain the TFA solution and wash the resin with DCM (2x) and IPA (2x).[5]

Neutralization

-

Wash the resin with DMF (3x).

-

Add a 10% solution of DIPEA in DMF and agitate for 5 minutes. Repeat this step.

-

Wash the resin with DMF (3x).

Amino Acid Coupling Cycle (including this compound)

-

In a separate vessel, dissolve the Boc-protected amino acid (including this compound) (3 equivalents) and an activating agent like HBTU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. For the sterically hindered this compound, a longer coupling time or a double coupling may be necessary.

-

Monitor the coupling reaction completion using a qualitative test (e.g., Kaiser test or Bromophenol Blue test).

-

Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

Repeat the deprotection, neutralization, and coupling cycle for each subsequent amino acid in the peptide sequence.

Final Deprotection

After the final amino acid has been coupled, perform a final Boc-deprotection step as described in Protocol 3.

Peptide Cleavage from Resin and Side-Chain Deprotection

Caution: HF and TFMSA are extremely corrosive and toxic. Handle with appropriate personal protective equipment in a certified fume hood.

High-HF Cleavage:

-

Dry the peptide-resin under vacuum.

-

Place the dried resin in a specialized HF cleavage apparatus.

-

Add appropriate scavengers (e.g., a mixture of anisole and p-cresol).

-

Cool the reaction vessel to -5 to 0 °C.

-

Carefully distill anhydrous HF into the reaction vessel.

-

Stir the mixture at 0 °C for 1-2 hours.

-

Remove the HF by evaporation under a stream of nitrogen.

-

Wash the resin with cold diethyl ether to precipitate the crude peptide.

-

Collect the precipitated peptide by filtration and dry under vacuum.

TFMSA Cleavage:

-

Dry the peptide-resin under vacuum.

-

Suspend the resin in a cleavage cocktail of TFMSA/TFA/thioanisole/EDT.

-

Stir the mixture at room temperature for 2-4 hours.

-

Precipitate the peptide by adding cold diethyl ether.

-

Collect the precipitated peptide by filtration, wash with cold diethyl ether, and dry under vacuum.

Data Presentation

While specific quantitative data for SPPS with this compound is not extensively published, the following table provides a template for expected outcomes based on standard Boc-SPPS protocols. Actual results will vary depending on the peptide sequence and synthesis conditions.

| Parameter | Expected Range | Notes |

| Coupling Efficiency per Cycle | >99% | Monitor with Kaiser or other colorimetric tests. Double coupling may be required for this compound. |

| Overall Crude Peptide Yield | 40-70% | Highly sequence-dependent. |

| Crude Peptide Purity (by HPLC) | 50-80% | Dependent on sequence and coupling efficiencies. |

Visualizations

SPPS Workflow with this compound

References

Applications of N-Boc-L-3,5-difluorophenylalanine in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-L-3,5-difluorophenylalanine is a synthetic amino acid derivative that has emerged as a valuable building block in medicinal chemistry. The incorporation of fluorine atoms into the phenyl ring of phenylalanine significantly alters its electronic properties, lipophilicity, and metabolic stability. These modifications can impart favorable pharmacokinetic and pharmacodynamic properties to parent molecules, making this compound a crucial tool in the design and synthesis of novel therapeutics, particularly in the realm of peptide-based drugs. The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for its strategic use in solid-phase peptide synthesis (SPPS), enabling the precise incorporation of this non-natural amino acid into peptide sequences.

Key Applications

The unique physicochemical properties endowed by the 3,5-difluoro substitution on the phenylalanine ring make this compound a versatile tool for addressing several challenges in drug development:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes such as cytochrome P450s. Incorporating 3,5-difluorophenylalanine into a peptide or small molecule can significantly increase its metabolic half-life, leading to improved bioavailability and duration of action.[1][2]

-

Modulation of Binding Affinity and Selectivity: The electron-withdrawing nature of the fluorine atoms can alter the electronic and conformational properties of the aromatic ring. This can lead to enhanced binding affinity and selectivity for a specific biological target by influencing key interactions within the binding pocket.[1]

-